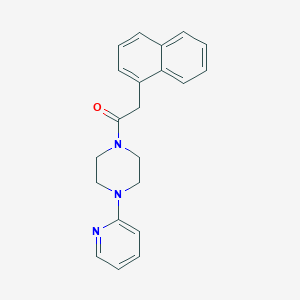

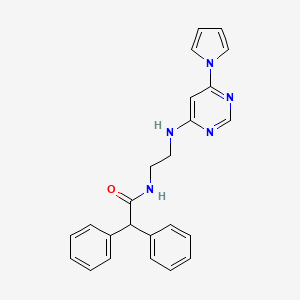

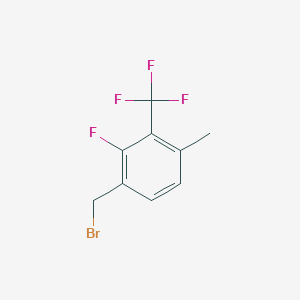

![molecular formula C13H8N2O2S B2777353 2-Thieno[2,3-d]pyrimidin-4-yloxybenzaldehyde CAS No. 852297-26-8](/img/structure/B2777353.png)

2-Thieno[2,3-d]pyrimidin-4-yloxybenzaldehyde

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

“2-Thieno[2,3-d]pyrimidin-4-yloxybenzaldehyde” is a compound that belongs to the class of thieno[3,2-d]pyrimidines . Thieno[3,2-d]pyrimidines are an important class of chemical compounds with diverse biological activities .

Synthesis Analysis

The synthesis of thieno[3,2-d]pyrimidines usually involves cyclization of 3-amino-thiophene-2-carboxylate derivatives using a one-carbon source reagent such as formic acid, triethyl orthoformate, or dimethylformamide dimethylacetal . In some cases, the reaction of thiophene derivatives with isocyanates has been used .Aplicaciones Científicas De Investigación

Synthesis and Biological Activity

Synthesis of Antifolate Inhibitors

Deng et al. (2009) synthesized a series of 2-amino-4-oxo-6-substituted thieno[2,3-d]pyrimidines, exploring their selectivity for high-affinity folate receptors over the reduced folate carrier and proton-coupled folate transporter for cellular entry. These compounds were designed as antitumor agents, showing potent growth inhibition of human tumor cells expressing folate receptors (FRs) through the dual inhibition of glycinamide ribonucleotide formyltransferase and AICA ribonucleotide formyltransferase (Deng et al., 2009).

Cancer Cell Growth Inhibition

Zhang et al. (2019) reported the synthesis of novel 2,3-disubstituted thieno[2,3-d]pyrimidin-4(3H)-ones as selective inhibitors of cancer cell growth. Their study highlighted compounds with significant anti-proliferative effects against cancer cell lines, including MCF-7 and A549, without toxicity to normal cells (Zhang et al., 2019).

Green Synthesis Approaches

One-Step Catalytic Synthesis

Shi et al. (2018) introduced a green synthesis approach for thieno[2,3-d]pyrimidin-4(3H)-ones via a catalytic four-component reaction. This method emphasized step economy, reduced catalyst loading, and easy purification, marking a significant improvement over traditional synthesis methods (Shi et al., 2018).

Structural and Computational Analysis

Novel Hydrazone Synthesis

Altowyan et al. (2023) synthesized a novel hydrazone-containing thieno[2,3-d]pyrimidine, conducting comprehensive structural and computational investigations. Their work provided insights into molecular packing, intermolecular interactions, and electronic properties, contributing to the understanding of the compound's potential biological activities (Altowyan et al., 2023).

Mecanismo De Acción

Target of Action

The primary target of 2-Thieno[2,3-d]pyrimidin-4-yloxybenzaldehyde is the Cytochrome bd oxidase (Cyt-bd) . Cyt-bd is an attractive drug target in Mycobacterium tuberculosis, especially in the context of developing a drug combination targeting energy metabolism .

Mode of Action

This compound inhibits Cyt-bd . The inhibition of Cyt-bd disrupts the energy metabolism of the Mycobacterium tuberculosis, leading to its death .

Biochemical Pathways

The inhibition of Cyt-bd affects the oxidative phosphorylation pathway in Mycobacterium tuberculosis . This disruption in energy metabolism leads to ATP depletion, which is detrimental to the survival of the bacteria .

Pharmacokinetics

Its activity against different strains of mycobacterium tuberculosis suggests that it has sufficient bioavailability to reach its target in these organisms .

Result of Action

The result of the action of this compound is the death of Mycobacterium tuberculosis due to ATP depletion . The compound displays activity against M. bovis BCG and the M. tuberculosis clinical isolate strain N0145 .

Action Environment

The action of this compound can be influenced by the environment within the host organism. For example, the compound was less potent against M. tuberculosis H37Rv compared to N0145, which may be attributed to the higher expression of the Cyt-bd-encoding genes in the laboratory-adapted M. tuberculosis H37Rv strain .

Propiedades

IUPAC Name |

2-thieno[2,3-d]pyrimidin-4-yloxybenzaldehyde |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H8N2O2S/c16-7-9-3-1-2-4-11(9)17-12-10-5-6-18-13(10)15-8-14-12/h1-8H |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

XJTPTCKPTLFUAR-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C(=C1)C=O)OC2=C3C=CSC3=NC=N2 |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H8N2O2S |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

256.28 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

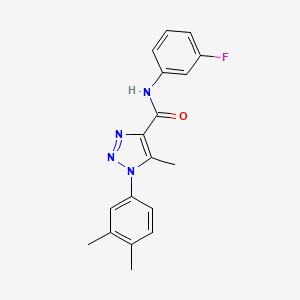

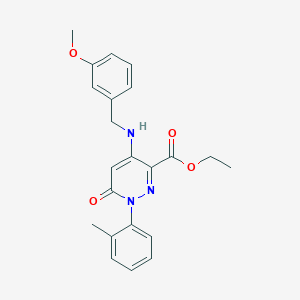

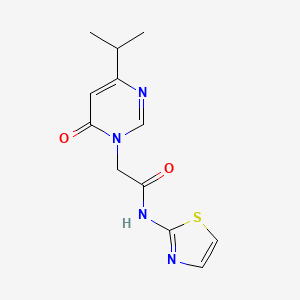

![N-[(1-Cyclopropyl-2-ethylbenzimidazol-5-yl)methyl]but-2-ynamide](/img/structure/B2777285.png)

![1-[3,5-Dimethyl-1-(2-methylphenyl)-1h-pyrazol-4-yl]methanamine dihydrochloride](/img/no-structure.png)

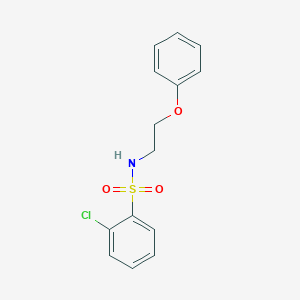

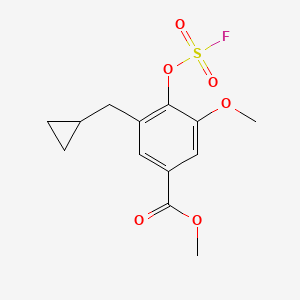

![4-[2-(4-Fluorophenyl)-4-(phenylsulfonyl)-1,3-oxazol-5-yl]morpholine](/img/structure/B2777290.png)

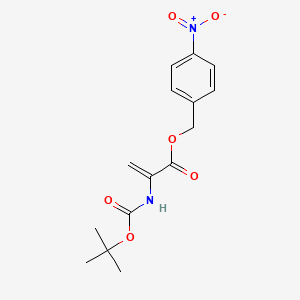

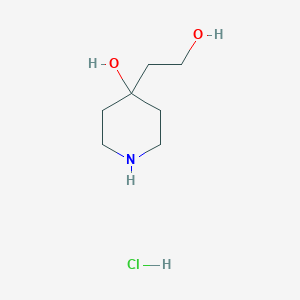

![1-[6-(4-oxo-2-sulfanylidene-1H-quinazolin-3-yl)hexanoyl]piperidine-4-carboxamide](/img/structure/B2777293.png)